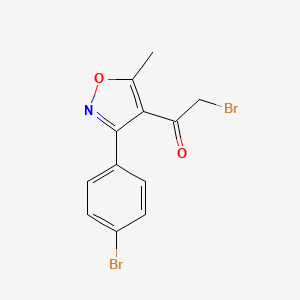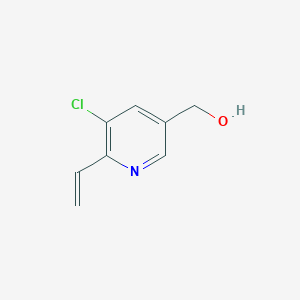
(R)-tert-Butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidines. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
N-Benzyloxycarbonyl protection:
N-Methylation: This step involves the methylation of the amino group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups or the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or benzyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate is used as a building block for more complex molecules.
Biology
The compound may be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine
In medicinal chemistry, it can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
The compound may find applications in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action for tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ®-3-(N-benzyloxycarbonyl-N-ethylamino)pyrrolidine-1-carboxylate
- tert-Butyl ®-3-(N-benzyloxycarbonyl-N-propylamino)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate lies in its specific structural features, such as the combination of the tert-butyl, benzyloxycarbonyl, and methylamino groups, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H26N2O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-10-15(12-20)19(4)16(21)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 |
InChI-Schlüssel |
MNDYIXMLBFFTLB-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B8688849.png)
![1-amino-2-[N-methyl-N-(2,6-dimethylphenyl)-amino]-propane](/img/structure/B8688853.png)





